molecular formula C8H6ClFO B1586315 3'-Chloro-5'-fluoroacetophenone CAS No. 842140-52-7

3'-Chloro-5'-fluoroacetophenone

Cat. No. B1586315
Key on ui cas rn: 842140-52-7
M. Wt: 172.58 g/mol
InChI Key: BVKHCVHYQNGCSC-UHFFFAOYSA-N
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Patent
US09249130B2

Procedure details

(3-Chloro-5-fluorophenyl)(oxo)acetaldehyde (27 g, 84%) was prepared from 3-chloro-5-fluoro acetophenone (30.0 g, 174.4 mmol) and selenium dioxide (21.28 g, 191.8 mmol) according to the typical procedure used for Preparation 1.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.28 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([F:11])[CH:5]=1)=[O:3].[Se](=O)=[O:13]>>[Cl:10][C:8]1[CH:9]=[C:4]([C:2](=[O:3])[CH:1]=[O:13])[CH:5]=[C:6]([F:11])[CH:7]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC(=C1)Cl)F
Name
Quantity
21.28 g
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for Preparation 1

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)F)C(C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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